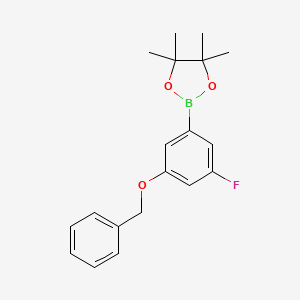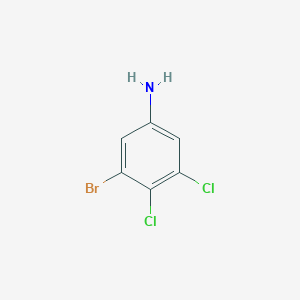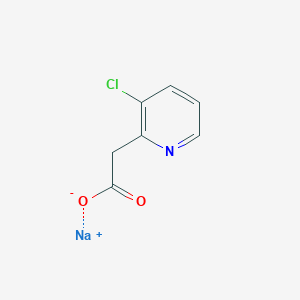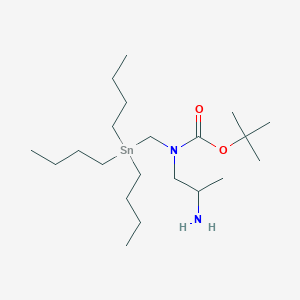
t-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate is an organotin compound with a variety of applications in scientific research. It is a colorless liquid at room temperature and is slightly soluble in water. It is a versatile compound that can be used as a catalyst, reagent, and a ligand for metal complexes. It is also used in the synthesis of organic compounds and can be used as a chelating agent for metal ions.
Aplicaciones Científicas De Investigación
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate has a number of applications in scientific research. It is used as a catalyst in the synthesis of organic compounds, as a reagent in organic synthesis, and as a ligand for metal complexes. It is also used in the synthesis of pharmaceuticals and other compounds. It has been used in the synthesis of peptides, nucleic acids, and other molecules. It is also used in the synthesis of metal complexes and as a chelating agent for metal ions.
Mecanismo De Acción
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate acts as a catalyst in the synthesis of organic compounds. It is a Lewis acid that can form complexes with Lewis bases, such as amines, alcohols, and carboxylic acids. It can also act as a nucleophile and react with electrophiles to form covalent bonds. It can also form complexes with metal ions and act as a chelating agent.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical and physiological effects in humans. However, it has been studied in animals and has been found to have no adverse effects. It has been found to be non-toxic and non-carcinogenic in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate has a number of advantages and limitations for lab experiments. It is a versatile compound that can be used as a catalyst, reagent, and a ligand for metal complexes. It is also relatively inexpensive and can be stored for long periods of time. However, it is slightly soluble in water and must be handled with care due to its potential toxicity.
Direcciones Futuras
The potential applications of T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate are numerous and can be explored in a number of different ways. Future research could focus on the synthesis of new organic compounds using this compound as a catalyst. It could also be used to synthesize metal complexes and as a chelating agent for metal ions. Additionally, future research could focus on the biochemical and physiological effects of this compound in humans. Finally, further research could be conducted to explore the potential applications of this compound in pharmaceuticals and other compounds.
Métodos De Síntesis
T-Butyl(2-aminopropyl)((tributylstannyl)methyl)carbamate can be synthesized from tributylstannane, 2-aminopropanol, and butyl bromide. The reaction involves the formation of an organotin intermediate which is then reacted with 2-aminopropanol to form the desired product. The reaction is carried out in an inert atmosphere at a temperature of 0°C.
Propiedades
IUPAC Name |
tert-butyl N-(2-aminopropyl)-N-(tributylstannylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N2O2.3C4H9.Sn/c1-7(10)6-11(5)8(12)13-9(2,3)4;3*1-3-4-2;/h7H,5-6,10H2,1-4H3;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYWVIGGNCIIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CN(CC(C)N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46N2O2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

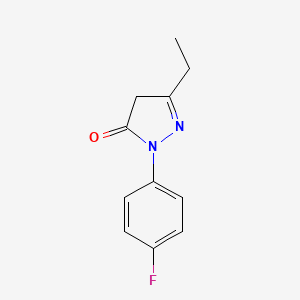
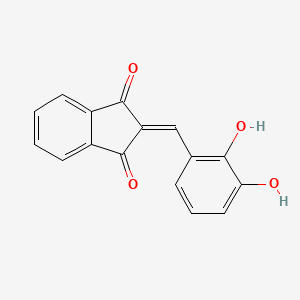




![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester, 95%](/img/structure/B6355701.png)
![1-((((2,4-Difluorophenyl)amino)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6355718.png)

